(1S,2R)-2-Aminocyclohexane-1-carboxamide hydrochloride
CAS No.:
Cat. No.: VC13526466
Molecular Formula: C7H15ClN2O
Molecular Weight: 178.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15ClN2O |
|---|---|
| Molecular Weight | 178.66 g/mol |
| IUPAC Name | (1S,2R)-2-aminocyclohexane-1-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C7H14N2O.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6+;/m0./s1 |
| Standard InChI Key | CHFHYQUMEXHWPD-RIHPBJNCSA-N |
| Isomeric SMILES | C1CC[C@H]([C@H](C1)C(=O)N)N.Cl |
| SMILES | C1CCC(C(C1)C(=O)N)N.Cl |
| Canonical SMILES | C1CCC(C(C1)C(=O)N)N.Cl |
Introduction
Chemical Identity and Basic Properties
(1S,2R)-2-Aminocyclohexane-1-carboxamide hydrochloride (CAS: 158414-45-0) belongs to the class of aminocyclohexane derivatives. Its molecular formula is , with a molecular weight of 195.65 g/mol . The compound features a cyclohexane ring substituted at the 1- and 2-positions by a carboxamide group and an amine, respectively, both in specific stereochemical orientations. The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays .
Key synonyms include:
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(1S,2R)-2-Aminocyclohexane-1-carboxylic acid hydrochloride
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(1S,2R)-CIS-2-AMINO-1-CYCLOHEXANE-CARBOXYLIC ACID HYDROCHLORIDE
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Cyclohexanecarboxylic acid, 2-amino-, hydrochloride (1:1), (1S,2R)- .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (1S,2R)-2-aminocyclohexane-1-carboxamide hydrochloride involves multi-step processes optimized for stereochemical control. A patent detailing the synthesis of related aminocyclohexanol hydrochlorides (WO2017019487A1) provides insights into analogous methodologies :
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Cyclohexene Intermediate Formation:
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Reduction and Oxidation:
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Hydrochloride Salt Formation:
Process Optimization
Critical parameters include solvent choice (DCM, THF), temperature control (0–25°C), and stoichiometric ratios of reducing agents. The patent reports a 78.7% yield for a related intermediate, highlighting the efficiency of these methods .
Structural and Crystallographic Analysis
Molecular Conformation
X-ray crystallography of a structurally analogous hydrate, (1S,2R)-1-amino-2-methoxycyclohexane-1-carboxamide hydrochloride 0.25-hydrate, reveals:
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Intramolecular hydrogen bonding between the amine and carboxamide groups, stabilizing the structure .
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Water molecules occupying lattice sites, contributing to crystalline stability .
Spectroscopic Characterization
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NMR: NMR spectra show distinct signals for the amine ( ppm) and carboxamide ( ppm) protons .
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IR: Stretching vibrations at 1650 cm (C=O) and 3300 cm (N-H) confirm functional groups .
Pharmacological Applications
Calcilytic Activity
(1S,2R)-2-Aminocyclohexane-1-carboxamide hydrochloride derivatives demonstrate potent calcilytic effects by antagonizing the calcium-sensing receptor (CaSR). Key findings include:
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IC Values: Analogous carboxamide derivatives exhibit IC values as low as 0.33 μM in inhibiting calcium-induced inositol phosphate accumulation .
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Stereochemical Specificity: The (1S,2S,1’R)-configuration maximizes receptor affinity, underscoring the importance of stereochemistry .
Structure-Activity Relationships (SAR)
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Naphthyl Substitutions: Replacement of the 1-naphthyl group with biphenyl reduces activity by 6-fold .
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Methyl Group Impact: Removal of the C-1’ methyl group decreases potency, highlighting its role in hydrophobic interactions .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 195.65 g/mol | |
| Solubility (Water) | >50 mg/mL (20°C) | |
| Melting Point | 210–215°C (decomposes) | |
| LogP (Octanol-Water) | -1.2 |
Analytical and Characterization Methods
Chromatography
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HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >98% purity .
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TLC: Silica gel plates (ethyl acetate:hexane = 3:7) visualize spots via ninhydrin staining .
Thermal Analysis
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